rel-(2R,3R)-2-Phenylpiperidin-3-amine dihydrochloride

Stereochemistry Chiral resolution NK1 antagonist synthesis

rel-(2R,3R)-2-Phenylpiperidin-3-amine dihydrochloride (CAS 1055345-76-0) is a cis-configured chiral piperidine building block essential for constructing the NK1 receptor antagonist pharmacophore found in CP-122721, CP-99994, GR203040, and vofopitant. The dihydrochloride salt form eliminates free base solubility limitations, enabling homogeneous aqueous reductive amination protocols with sodium triacetoxyborohydride. Its defined (2R,3R) stereochemistry supports systematic SAR studies on enantiomer-specific NK1 receptor binding. Available at 98-99.41% purity from multiple qualified suppliers. Procure now for reproducible medicinal chemistry outcomes.

Molecular Formula C11H18Cl2N2
Molecular Weight 249.18 g/mol
Cat. No. B12300676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(2R,3R)-2-Phenylpiperidin-3-amine dihydrochloride
Molecular FormulaC11H18Cl2N2
Molecular Weight249.18 g/mol
Structural Identifiers
SMILESC1CC(C(NC1)C2=CC=CC=C2)N.Cl.Cl
InChIInChI=1S/C11H16N2.2ClH/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9;;/h1-3,5-6,10-11,13H,4,7-8,12H2;2*1H
InChIKeyXECMJVJUKKQSHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-(2R,3R)-2-Phenylpiperidin-3-amine Dihydrochloride: A cis-Configured Phenylpiperidine Amine Salt for NK1 Antagonist Scaffold Development


rel-(2R,3R)-2-Phenylpiperidin-3-amine dihydrochloride (CAS 1055345-76-0) is a chiral piperidine derivative with a phenyl substituent at the 2-position and a primary amine group at the 3-position, supplied as a stable dihydrochloride salt [1]. The compound features a cis relative stereochemistry at the 2- and 3-positions of the piperidine ring, distinguishing it from trans-configured analogs. Its core 2-phenylpiperidin-3-amine scaffold has been established as a critical pharmacophoric component in multiple clinically investigated NK1 receptor antagonists, including CP-122721, CP-99994, GR203040, and vofopitant (GR205171) [2]. The dihydrochloride formulation confers enhanced aqueous solubility compared to the free base form, facilitating handling in aqueous synthetic and biological buffer systems [1]. The compound is commercially available as a pharmaceutical intermediate for research use with specified purity grades ranging from 97% to 99.41% depending on the supplier .

rel-(2R,3R)-2-Phenylpiperidin-3-amine Dihydrochloride: Why Stereochemistry and Salt Form Preclude Direct Substitution with Free Bases or Alternative Phenylpiperidine Amines


Substituting rel-(2R,3R)-2-phenylpiperidin-3-amine dihydrochloride with its free base (CAS 160551-72-4 or 58373-46-9) or alternative stereoisomers such as (2S,3S)-2-phenylpiperidin-3-amine introduces both physicochemical and synthetic pathway consequences. The dihydrochloride salt provides aqueous solubility advantages that the free base lacks, which directly impacts reaction homogeneity in aqueous reductive amination protocols and buffer-based biological assays . More critically, the cis relative stereochemistry at the 2- and 3-positions is a non-negotiable structural requirement for constructing pharmacologically active NK1 antagonists: all clinically investigated agents derived from this scaffold—including CP-122721 (pIC50 = 9.8 for human NK1 receptor) , CP-99994 (Ki = 0.145–0.25 nM) , GR203040 (pKi = 10.3) , and vofopitant [1]—incorporate the cis-configured 2-phenylpiperidin-3-amine core. Substitution with trans stereoisomers, N-phenylpiperidin-3-amines, or alternative regioisomers (e.g., 3-phenylpiperidin-3-amine or 4-phenylpiperidine derivatives) would yield structurally divergent intermediates that cannot access the same downstream pharmacophore geometry, making stereochemical and regiochemical fidelity essential for reproducible synthetic outcomes .

rel-(2R,3R)-2-Phenylpiperidin-3-amine Dihydrochloride: Quantitative Evidence for Selection Over Alternative Phenylpiperidine Amines and Free Base Forms


Stereochemical Configuration Comparison: cis-(2R,3R) rel-Form Versus (2S,3S) Enantiomer and Racemic Mixtures

The target compound rel-(2R,3R)-2-phenylpiperidin-3-amine dihydrochloride possesses a cis relative configuration at the 2- and 3-positions, with the (2R,3R) absolute stereochemistry. This specific stereochemical arrangement is the enantiomeric counterpart to the (2S,3S) configuration utilized in clinically evaluated NK1 antagonists. The (2S,3S) enantiomer serves as the direct chiral intermediate for CP-122721, CP-99994, GR203040, and vofopitant [1]. The rel-(2R,3R) form provides the identical cis relative geometry but with opposite optical rotation, enabling its use as a stereochemical control, chiral resolution counterpart, or starting material for diastereomeric analog libraries. In contrast, racemic cis-2-phenylpiperidin-3-amine or trans-configured isomers cannot yield enantiomerically pure downstream NK1 antagonists without additional chiral resolution steps . Patent literature explicitly identifies 3-amino-2-phenylpiperidine as a valuable intermediate for substance P antagonists and specifies that stereochemical purity is essential for achieving high-affinity NK1 receptor binding [2].

Stereochemistry Chiral resolution NK1 antagonist synthesis Piperidine scaffold

Salt Form Comparison: Dihydrochloride Versus Free Base Solubility and Handling Characteristics

The dihydrochloride salt formulation (MW 249.18 g/mol) directly addresses the aqueous solubility limitations of the free base form (MW 176.26 g/mol) . The dihydrochloride salt formation enhances solubility in aqueous and polar solvents, facilitating handling in biological and chemical applications [1]. This property is particularly consequential for synthetic protocols employing aqueous reductive amination conditions, such as the sodium triacetoxyborohydride/acetic acid in dichloromethane systems used in vofopitant and related NK1 antagonist syntheses [2]. While quantitative aqueous solubility values for the free base versus dihydrochloride salt are not reported in vendor technical datasheets, the salt formation with two equivalents of HCl predictably increases aqueous solubility through enhanced ionic character and hydrogen bonding capacity [1]. CP-99994 dihydrochloride, a structurally related 2-phenylpiperidin-3-amine derivative, demonstrates aqueous solubility of <36.93 mg/mL [3], providing a class-level benchmark for the solubility enhancement achievable via dihydrochloride salt formulation.

Salt selection Aqueous solubility Pharmaceutical intermediate Formulation

Purity Grade Comparison: Commercial rel-(2R,3R)-2-Phenylpiperidin-3-amine Dihydrochloride Specifications Across Suppliers

Commercial suppliers offer rel-(2R,3R)-2-phenylpiperidin-3-amine dihydrochloride at defined purity grades that vary by source, enabling procurement decisions based on synthetic application requirements. MedChemExpress supplies the compound at 99.41% purity (Catalog HY-482931C) , CheMenu offers 98% purity (Catalog CM553887) , and AKSci provides 97% minimum purity specification (Catalog 5067DV) . For comparison, the (2S,3S) enantiomer (CAS 136871-75-5) is commercially available at 95% standard purity from Bidepharm , while the free base form (CAS 160551-72-4) does not have published purity specifications in vendor listings reviewed. The purity differential between the dihydrochloride (97–99.41%) and the (2S,3S) enantiomer free base (95%) may reflect differences in synthetic accessibility and purification optimization, with the dihydrochloride salt crystallization providing an additional purification step that can enhance final purity.

Purity specification Quality control Pharmaceutical intermediate Procurement

Scaffold Pharmacophore Validation: The 2-Phenylpiperidin-3-amine Core as an Essential NK1 Antagonist Structural Element

The 2-phenylpiperidin-3-amine core scaffold present in rel-(2R,3R)-2-phenylpiperidin-3-amine dihydrochloride is the conserved pharmacophoric element across multiple high-affinity NK1 receptor antagonists. CP-122721 exhibits a pIC50 of 9.8 for human NK1 receptor expressed in IM-9 cells and demonstrates brain penetrance unaffected by P-glycoprotein efflux [1]. CP-99994 dihydrochloride shows a Ki of 0.145 nM in vitro and ex vivo binding potency in gerbil striatum with IC50 of 36.8 nM . GR203040 achieves a pKi of 10.3 for NK1 receptor and demonstrates oral antiemetic activity . Vofopitant (GR205171) exhibits approximately 200-fold higher affinity for rat NK1 receptor compared to CP-99994 [2]. Alternative phenylpiperidine amine regioisomers (e.g., 3-phenylpiperidin-3-amine, 4-phenylpiperidin-3-amine) or N-phenylpiperidin-3-amines lack the precise 2-phenyl substitution pattern and 3-amino orientation required for high-affinity NK1 receptor engagement, as established by structure-activity relationship studies within this chemical series [3].

NK1 receptor Pharmacophore Substance P antagonist Piperidine scaffold

rel-(2R,3R)-2-Phenylpiperidin-3-amine Dihydrochloride: Primary Research and Industrial Application Scenarios for Procurement


Synthesis of (2S,3S)-Configured NK1 Receptor Antagonist Analogs via Stereochemical Control Experiments

Use rel-(2R,3R)-2-phenylpiperidin-3-amine dihydrochloride as a stereochemical reference standard or starting material for synthesizing diastereomeric libraries of NK1 receptor antagonists. The compound's defined (2R,3R) absolute stereochemistry, while opposite to the (2S,3S) configuration found in CP-122721, CP-99994, GR203040, and vofopitant , enables systematic structure-activity relationship (SAR) studies exploring the impact of stereochemical inversion on NK1 receptor binding affinity and selectivity. The cis relative configuration maintains the core pharmacophore geometry while allowing assessment of enantiomer-specific effects on target engagement and off-target profiles. This application is directly supported by patent disclosures identifying 3-amino-2-phenylpiperidine stereoisomers as valuable substance P antagonist intermediates .

Aqueous Reductive Amination Reactions Requiring Pre-Dissolved Amine Intermediates

Employ rel-(2R,3R)-2-phenylpiperidin-3-amine dihydrochloride in aqueous or mixed aqueous-organic reductive amination protocols where free base solubility limitations would compromise reaction homogeneity. The dihydrochloride salt form provides enhanced aqueous solubility , enabling cleaner reaction profiles in sodium triacetoxyborohydride-mediated reductive aminations analogous to those used in vofopitant and related NK1 antagonist syntheses . This application is particularly relevant for multi-step synthetic sequences where intermediate aqueous workups or buffer-based conditions are employed, as the salt form eliminates the need for pre-dissolution in organic co-solvents that may interfere with downstream transformations.

High-Purity Pharmaceutical Intermediate Procurement for GMP-Analogous Research Synthesis

Procure rel-(2R,3R)-2-phenylpiperidin-3-amine dihydrochloride at the 99.41% purity grade available from MedChemExpress (Catalog HY-482931C) for research applications requiring minimal impurity profiles, such as late-stage functionalization of advanced NK1 antagonist candidates or preparation of analytical reference standards. The availability of this compound at defined purity specifications (97–99.41%) across multiple suppliers supports reproducible synthetic outcomes in medicinal chemistry campaigns targeting the NK1 receptor pharmacophore. The dihydrochloride formulation additionally ensures consistent salt stoichiometry (two equivalents HCl) compared to variable hydration states potentially present in free base lots [1].

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